Product packaging for 1,15-Hexadecadiene(Cat. No.:CAS No. 21964-51-2)

1,15-Hexadecadiene

Cat. No.: B1615566
CAS No.: 21964-51-2
M. Wt: 222.41 g/mol
InChI Key: JEJVUMPKJVMOEZ-UHFFFAOYSA-N
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Description

Significance of Terminal Dienes in Synthetic and Materials Chemistry

Terminal dienes, a class of hydrocarbons featuring two double bonds at the ends of their carbon chains, are of considerable interest in synthetic and materials chemistry. nih.gov Their bifunctional nature allows them to act as versatile building blocks for the construction of complex molecules and polymers. nih.gov The presence of two reactive sites enables a variety of chemical transformations, including cycloaddition reactions like the Diels-Alder reaction, and polymerization processes. nih.govwikipedia.org

In polymer chemistry, terminal dienes are crucial monomers for synthesizing a wide array of polymeric materials. sathyabama.ac.in One of the most significant applications is in acyclic diene metathesis (ADMET) polymerization. wikipedia.orgadvancedsciencenews.com This method allows for the synthesis of well-defined, linear polymers and copolymers with controlled molecular weights and architectures. wikipedia.org The properties of the resulting polymers can be tailored by the length of the diene monomer, influencing characteristics such as crystallinity, thermal stability, and mechanical strength.

Furthermore, terminal dienes are valuable in organic synthesis for creating intricate molecular frameworks. nih.gov They can undergo various transition metal-catalyzed reactions, leading to the formation of diverse and valuable chemical intermediates. nih.govrsc.org These intermediates can then be further elaborated to produce fine chemicals, pharmaceuticals, and other high-value products. The stereoelectronic properties of dienes also provide a platform for investigating reaction mechanisms and developing new catalytic systems. nih.gov

Research Trajectories of Long-Chain Dienes: A Historical Perspective

The study of long-chain dienes has evolved significantly over the decades, driven by advances in catalysis and a growing demand for specialized polymers and chemicals. Historically, the focus was on understanding the fundamental reactivity of these molecules and exploring their potential in polymerization. Early research often contended with challenges related to catalyst activity, selectivity, and the control of polymer structure.

A pivotal development in the field was the advent of olefin metathesis, a powerful tool for carbon-carbon bond formation. google.com The development of well-defined metathesis catalysts, particularly those based on ruthenium and molybdenum, revolutionized the synthesis of polymers from dienes. Acyclic diene metathesis (ADMET) polymerization, first successfully reported in 1991, emerged as a key technique for producing linear polyenes from terminal dienes. wikipedia.org This method offered unprecedented control over polymer architecture, opening doors to the creation of novel materials with precisely engineered properties. wikipedia.org

More recently, research has shifted towards more sustainable and efficient synthetic routes. This includes the exploration of biocatalytic methods for producing long-chain dienes from renewable feedstocks. researchgate.net For instance, the enzymatic decarboxylation of dicarboxylic acids presents a greener alternative to traditional petrochemical-based syntheses. researchgate.netevitachem.com Additionally, there is a growing interest in the tandem isomerization and telomerization of long-chain dienes, which allows for the one-pot conversion of these molecules into valuable functionalized products. frontiersin.orgdntb.gov.ua These modern research trajectories reflect a broader trend in chemistry towards developing more sustainable and atom-economical synthetic methodologies.

Overview of Academic Research Challenges and Opportunities Pertaining to 1,15-Hexadecadiene

The academic exploration of this compound, while promising, is not without its challenges. A primary hurdle lies in its synthesis. While it can be produced through various methods, including the coupling of Grignard reagents and olefin metathesis, achieving high yields and selectivity can be difficult. google.comlookchem.com Developing more efficient and sustainable synthetic pathways, potentially from bio-based precursors, remains a significant area of research. researchgate.net

Another challenge is the precise control over its polymerization. In processes like ADMET, factors such as monomer purity and catalyst stability are crucial for obtaining high molecular weight polymers with desired properties. advancedsciencenews.com The melting point of the resulting polymer can also present limitations during processing. advancedsciencenews.com Overcoming these challenges requires the development of more robust catalysts and a deeper understanding of the polymerization kinetics and thermodynamics.

Despite these hurdles, this compound presents numerous opportunities for academic research. Its long aliphatic chain makes it an ideal candidate for creating polymers with unique thermal and mechanical properties. These could find applications in areas such as thermoplastic elastomers and advanced coatings. google.com Furthermore, its terminal double bonds offer reactive handles for a variety of chemical modifications, allowing for the synthesis of novel functional materials.

The investigation of this compound also provides a platform for fundamental studies in catalysis and reaction mechanisms. For example, studying its behavior in tandem reactions can offer insights into developing more efficient catalytic systems. frontiersin.org As the demand for high-performance and sustainable materials grows, the research opportunities surrounding this compound are expected to expand, driving further innovation in both fundamental and applied chemistry.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H30 nih.govnist.govechemi.com
Molecular Weight 222.41 g/mol nih.govechemi.comchemeo.com
CAS Number 21964-51-2 nih.govechemi.comchemeo.com
Density 0.789 g/mL at 20 °C lookchem.comechemi.comchemsrc.com
Boiling Point 142-147 °C at 6 mm Hg lookchem.comechemi.comchemsrc.com
Melting Point -14 to -12 °C lookchem.comechemi.comchemsrc.com
Flash Point 100 °C lookchem.comechemi.com
Refractive Index n20/D 1.447 lookchem.comechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30 B1615566 1,15-Hexadecadiene CAS No. 21964-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21964-51-2

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

hexadeca-1,15-diene

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-4H,1-2,5-16H2

InChI Key

JEJVUMPKJVMOEZ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCCCCCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,15 Hexadecadiene

Biocatalytic Synthesis Routes

Biocatalysis offers environmentally benign pathways to produce complex molecules like 1,15-hexadecadiene. By harnessing the specificity of enzymes, these methods can utilize renewable feedstocks under mild reaction conditions.

Enzymatic Oxidative Tandem Decarboxylation from Renewable Dicarboxylic Acids

A prominent biocatalytic route to terminal dienes is the oxidative tandem decarboxylation of dicarboxylic acids. This process utilizes specific enzymes that can convert renewable long-chain dioic acids directly into α,ω-dienes. The P450 monooxygenase OleT (from Jeotgalicoccus sp.), a peroxygenase, is a key biocatalyst in this transformation. acs.orgnih.govd-nb.info The reaction proceeds via the sequential decarboxylation of the dicarboxylic acid, releasing two molecules of carbon dioxide to form the corresponding terminal diene. acs.org

This method represents a green and efficient route, converting C7 to C18 dicarboxylic acids into C5 to C16 terminal dienes. acs.org For the synthesis of this compound, a C18 dicarboxylic acid, such as octadecanedioic acid, would serve as the starting material. Research has demonstrated the feasibility of this enzymatic system, achieving the isolation of this compound. acs.org The process is noted for its high selectivity towards terminal olefins, avoiding the formation of internal double bond isomers that can occur in conventional chemical catalysis. nih.gov

Enzymatic Oxidative Tandem Decarboxylation of Dicarboxylic Acids to Terminal Dienes Using OleT
Dicarboxylic Acid SubstrateCarbon LengthResulting Terminal DieneCarbon LengthConversion (%)
Heptanedioic AcidC71,4-PentadieneC5-
Dodecanedioic AcidC121,11-DodecadieneC1029
Hexadecanedioic AcidC161,15-TetradecadieneC14-
Octadecanedioic AcidC18This compoundC16Isolated

Data sourced from Dennig, A., et al. (2016). acs.org

Chemoenzymatic Cascade Approaches for Terminal Diene Production

Chemoenzymatic cascades combine the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a one-pot process. acs.org These approaches are designed to create efficient pathways for producing valuable chemicals from renewable resources. researchgate.net For instance, a whole-cell enzyme cascade can convert feedstocks like olive oil into dicarboxylic acids such as sebacic acid (C10 diacid). researchgate.net

In a subsequent step, a decarboxylase enzyme, such as UndB, can perform a bis-decarboxylation on the diacid to produce a terminal diene. researchgate.net This biologically produced diene can then be subjected to a chemical reaction, like olefin metathesis, within the same system to generate other valuable products. researchgate.net While many examples focus on creating cycloalkenes through the combination of a decarboxylase and a ring-closing metathesis catalyst, the principle demonstrates the potential for producing linear dienes like this compound and then using them as platforms for further chemical diversification in a streamlined cascade. researchgate.netrsc.orgnih.gov

Biocatalyst Engineering for Enhanced Specificity and Yield of this compound Precursors

To improve the efficiency of biocatalytic routes, enzymes are often engineered for better performance. nih.gov Directed evolution and rational design are common strategies to enhance the activity, stability, and specificity of biocatalysts. nih.gov For the synthesis of this compound, engineering focuses on enzymes involved in the production of its precursors, namely long-chain dicarboxylic acids or the decarboxylase enzymes themselves.

Cytochrome P450 monooxygenases are prime targets for engineering. nih.govresearchgate.net For example, P450 BM-3 from Bacillus megaterium, a fatty acid monooxygenase, has been engineered through directed evolution to hydroxylate linear alkanes, a key step in producing α,ω-diols that can be further oxidized to dicarboxylic acids. mdpi.com By creating mutants, researchers can alter the regioselectivity of hydroxylation, favoring the terminal (ω) position, which is crucial for producing the linear α,ω-difunctional precursors required for this compound synthesis. rsc.org Similarly, the decarboxylase OleT has been the subject of mutagenesis studies to improve its catalytic efficiency and understand its mechanism for converting fatty acids and their derivatives into olefins. d-nb.infoacs.org

Chemo-Catalytic Synthesis and Process Optimization

Traditional chemical synthesis provides robust and scalable methods for producing specific hydrocarbons. For this compound, key chemo-catalytic strategies include the dehydration of diols and olefin metathesis.

Dehydration of α,ω-Alkanediols to Terminal Dienes: Reaction Mechanisms and Selectivity

The catalytic dehydration of α,ω-alkanediols is a direct method for synthesizing α,ω-dienes. nih.gov A common precursor for this compound via this route is 1,16-hexadecanediol. sigmaaldrich.com The reaction can be catalyzed by various acids, such as phosphoric acid, or through a two-step process involving aliphatic acids like acetic acid. acs.org

The mechanism when using aliphatic acids involves two main stages:

Esterification : The α,ω-alkanesdiol (e.g., 1,16-hexadecanediol) reacts with an excess of the aliphatic acid (e.g., acetic acid) to form a diester (e.g., 1,16-diacetoxyhexadecane). This step is typically performed with azeotropic removal of water to drive the reaction to completion. acs.orgnih.gov

Pyrolysis : The resulting diester is then subjected to high temperatures (pyrolysis), causing it to decompose into the desired terminal diene (this compound) and two molecules of the aliphatic acid. acs.orgnih.gov

This method has been shown to be effective for various C6-C10 α,ω-alkanediols, with yields of the corresponding dienes reaching up to 90%. acs.orgnih.gov Research indicates that pyrolysis is more favorable for diesters with longer carbon chains. acs.org

Aliphatic Acid-Catalyzed Dehydration of α,ω-Alkanediols
Alkanediol SubstrateAcid CatalystPyrolysis Temp (°C)Diene ProductMax Yield (%)
1,6-HexanediolAcetic Acid>4001,5-Hexadiene70.3
1,8-OctanediolAcetic Acid>4001,7-Octadiene74.8
1,10-DecanediolAcetic Acid>4001,9-Decadiene90.3

Data sourced from Mao, C., et al. (2019). acs.orgnih.govresearchgate.net

Olefin Metathesis in the Construction of this compound Scaffolds

Olefin metathesis is a powerful reaction in organic synthesis that allows for the precise construction of carbon-carbon double bonds. numberanalytics.com It involves the exchange of alkylidene fragments between two alkenes, mediated by metal-carbene catalysts, such as those developed by Grubbs and Schrock. apexmolecular.com The reaction proceeds through a metallacyclobutane intermediate. apexmolecular.comnih.gov

For the synthesis of this compound, several metathesis strategies are possible:

Ring-Closing Metathesis (RCM) Precursor Synthesis: While RCM is typically used to form rings, it can be employed to synthesize acyclic dienes. For example, the dimerization of a smaller cyclic olefin like cyclooctene (B146475) using a Grubbs catalyst can produce a 16-membered cyclic diene (1,9-cyclohexadecadiene), which could potentially be modified.

Cross-Metathesis (CM): This intermolecular reaction could theoretically construct this compound by reacting two molecules of 1-nonene, though controlling selectivity can be challenging. A more controlled approach would involve the cross-metathesis of two different terminal olefins. A notable industrial application of olefin metathesis is the Shell Higher Olefin Process (SHOP), which synthesizes linear olefins for various applications. apexmolecular.com

The development of stable and functional-group-tolerant catalysts, like the Grubbs second-generation catalysts, has made olefin metathesis a versatile tool for constructing complex molecules, including long-chain dienes. apexmolecular.comlibretexts.orgsigmaaldrich.com

Heterogeneous Catalysis for Efficient Diene Formation

The synthesis of α,ω-dienes, such as this compound, through heterogeneous catalysis is primarily achieved via olefin metathesis. This class of reactions involves the redistribution of olefinic bonds, catalyzed by metal-oxo species supported on inorganic oxides. While direct, single-step synthesis of this compound is not extensively documented, its formation can be accomplished through pathways like the self-metathesis of shorter-chain α,ω-dienes or the cross-metathesis of specific olefins.

Industrial-type heterogeneous catalysts for olefin metathesis commonly consist of rhenium, molybdenum, or tungsten oxides dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or mixed silica-alumina. lehigh.eduacs.org These catalysts are valued for their robustness, stability at high temperatures, and ease of regeneration, making them suitable for large-scale industrial processes. rsc.org

Key Heterogeneous Catalyst Systems:

Rhenium-based Catalysts (Re₂O₇/Al₂O₃): Rhenium oxide supported on alumina is a highly active and selective catalyst for olefin metathesis that can operate at mild conditions (20–100°C). scielo.brresearchgate.netresearchgate.net It is effective for the metathesis of various alkenes, including those with functional groups. researchgate.netnih.gov The catalytic activity is linked to the formation of surface rhenium species, with evidence suggesting that species present at higher catalyst loadings are responsible for the high activity. oup.com The addition of promoters or modification of the alumina support can further enhance performance. unical.it

Tungsten-based Catalysts (WOₓ/SiO₂): Supported tungsten oxide catalysts are widely used in industry for metathesis, particularly for converting propylene (B89431) into ethylene (B1197577) and butenes. lehigh.edursc.org These catalysts typically require higher operating temperatures (350-600°C) and a pre-activation step to generate the active catalytic sites, which are believed to be tetrahedral tungsten oxide species. rsc.orgosti.govresearchgate.net The activity of WOₓ/SiO₂ catalysts can be significantly influenced by the pretreatment atmosphere (e.g., N₂, H₂), which affects the oxidation state of tungsten. rsc.org

Molybdenum-based Catalysts (MoOₓ/SiO₂ or MoOₓ/Al₂O₃): Molybdenum-based systems are known for their high activity and better stability compared to rhenium catalysts, and they operate at lower temperatures than tungsten-based ones. researchgate.net Recent research has focused on developing silica-supported molybdenum (oxy)halide precatalysts, which, upon activation, show high efficiency in the ethenolysis of unsaturated fatty acid esters—a reaction that produces valuable terminal olefins. nih.gov

A plausible route for synthesizing this compound is the self-metathesis of 1,9-decadiene, which would yield this compound and cyclohexene (B86901) as a co-product. The principles of acyclic diene metathesis (ADMET), a step-growth polymerization of α,ω-dienes, can be applied in a non-polymerizing context to generate longer-chain dienes from shorter ones. libretexts.orgnih.govacs.org The table below summarizes key catalyst systems applicable to the synthesis of α,ω-dienes.

Catalyst SystemSupportTypical Operating TemperatureKey CharacteristicsRelevant Application/Reaction
Re₂O₇γ-Al₂O₃, SiO₂-Al₂O₃20 - 100°CHigh activity and selectivity at low temperatures; sensitive to impurities. scielo.brresearchgate.netSelf-metathesis of terminal olefins, ethenolysis of fatty acid esters. scielo.brconicet.gov.ar
WOₓSiO₂350 - 600°CHigh stability, lower price, requires high-temperature activation. rsc.orgresearchgate.netIndustrial metathesis of light olefins (e.g., propylene). rsc.org
MoOₓSiO₂, Al₂O₃25 - 200°CMore stable than Re-based systems, more active at lower temperatures than W-based systems. researchgate.netEthenolysis of unsaturated fatty esters. nih.gov

Mechanistic Studies of this compound Formation in Thermochemical Processes

Pyrolysis of Polymeric Feedstocks: Elucidating Diene Generation Pathways

This compound is a recognized product of the thermal decomposition (pyrolysis) of polyethylene (B3416737) (PE), particularly high-density polyethylene (HDPE). The formation mechanism involves the thermal cracking of the long polymer chains in an oxygen-free environment. The process is initiated by random C-C bond scission within the polyethylene backbone, generating a population of primary alkyl radicals.

These highly reactive radicals can then undergo a series of subsequent reactions:

Intramolecular Hydrogen Transfer: A radical at one end of a chain fragment can abstract a hydrogen atom from another position within the same chain. This is a key step leading to the formation of a double bond.

β-Scission: The most significant chain-breaking reaction, where the C-C bond in the beta position relative to the radical center cleaves. This propagation step results in the formation of an α-olefin (a terminal alkene) and a new, shorter primary alkyl radical.

Chain Termination: Radicals can be eliminated through combination or disproportionation reactions. However, a crucial pathway for the formation of α,ω-dienes involves a "backbiting" mechanism where a radical end abstracts a hydrogen from within its own chain, followed by β-scission that cleaves the chain, resulting in two products: an α-olefin and an α,ω-diene.

The pyrolysis of HDPE yields a complex mixture of linear alkanes, α-olefins, and α,ω-dienes, with the relative proportions depending heavily on process conditions such as temperature. scribd.com Studies have shown that at higher pyrolysis temperatures, the yield of longer-chain products, including this compound, tends to decrease due to more intense cracking reactions that favor the formation of lighter hydrocarbons. scribd.com

The following table presents data on the identification of this compound in the liquid/wax products from HDPE pyrolysis under various conditions.

FeedstockPyrolysis Temperature (°C)Product FractionRelative Abundance/Yield of this compound (%)Reference
High-Density Polyethylene (HDPE)600Wax0.97 wiserpub.com
Low-Density Polyethylene (LDPE)750Liquid FuelPresent, specific % not stated but reduced at 850°C. scribd.com
High-Density Polyethylene (HDPE)Not SpecifiedPyrolytic OilPresent, identified as a major C16 product alongside hexadecane (B31444) and 1-hexadecene. scribd.com
High-Density Polyethylene (HDPE-2)Not SpecifiedPyrolytic Oil3.90 (Area %) semanticscholar.org

Biomass Conversion to Bio-Oils: Occurrence and Formation of Terminal Dienes

This compound and its isomers have been identified as components in bio-oils produced from the fast pyrolysis of lignocellulosic biomass and related composite materials. ncsu.eduscispace.comsci-hub.seresearchgate.net Fast pyrolysis is a thermochemical process where biomass is rapidly heated to moderate temperatures (around 500°C) in the absence of oxygen, breaking it down into vapors that are then condensed into a liquid bio-oil. ncsu.eduengineeringresearch.org

The presence of a C16 diene suggests that its origin is likely the lipid or fatty acid fraction within the biomass. Many plant-based materials contain triglycerides, which are esters of fatty acids like palmitic acid (C16:0) and oleic acid (C18:1). During pyrolysis, these long-chain fatty acids or their esters can undergo decarboxylation (loss of CO₂) or decarbonylation (loss of CO) reactions, along with cracking and dehydration, to form long-chain aliphatic hydrocarbons, including alkanes, alkenes, and dienes.

For instance, the pyrolysis of wood-plastic composites (WPCs) containing poplar wood and HDPE has been shown to produce this compound. ncsu.edu While the HDPE component is a clear source, synergistic effects during co-pyrolysis can influence product distribution. More significantly, the fast pyrolysis of pure biomass sources like Tectona grandis (teak) and Africana birch has been shown to produce C16 diene isomers, specifically cis-1,9-hexadecadiene, confirming a direct biogenic origin. scispace.comsci-hub.seresearchgate.net This indicates that the C16 backbone from natural fatty acids is retained during the rapid thermal processing.

The table below details the occurrence of this compound and its isomers in bio-oils from different biomass and composite feedstocks.

FeedstockPyrolysis Temperature (°C)Identified CompoundRelative Abundance (GC Area %)Reference
Poplar Wood/HDPE Composite (50/50 wt%)550This compound0.60 ncsu.edu
Poplar Wood/HDPE Composite (50/50 wt%)625This compound2.13 ncsu.edu
Tectona grandis (Teak) Wood500cis-1,9-Hexadecadiene12.0 scispace.comengineeringresearch.org
Africana birch Sawdust~500cis-1,9-HexadecadienePresent, co-eluted with other C15/C16 compounds. sci-hub.seresearchgate.net

Chemical Reactivity and Catalytic Transformations of 1,15 Hexadecadiene

Electrophilic and Radical Addition Reactions

Like other alkenes, 1,15-hexadecadiene readily undergoes electrophilic and radical addition reactions. An electrophile, being an electron-poor species, reacts with the electron-rich double bond. frontiersin.org The process typically involves the breaking of the pi (π) bond to form two new sigma (σ) bonds. researchgate.net

The selective functionalization of this compound presents a unique chemical challenge. As the molecule possesses two identical terminal alkene groups, reactions such as halogenation or hydrohalogenation will typically yield a mixture of mono-adduct, di-adduct, and unreacted starting material. Achieving selective mono-functionalization often requires carefully controlled reaction conditions or specialized catalytic systems.

Direct functionalization of hydrocarbon chains is a fundamental goal in synthetic chemistry. nih.gov For α,ω-dienes, this can involve reactions that functionalize both ends of the chain. For instance, the process of upgrading polyethylene (B3416737) can involve a sequence of bromination, dehydrobromination, and olefin metathesis reactions to produce α,ω-divinyl-functionalized oligomers, for which this compound can serve as a model compound. escholarship.org In such a sequence, a reaction like the addition of bromine (Br₂) across the double bonds would lead to the formation of a dibrominated alkane, representing a difunctionalization of the original diene.

Recent advances have focused on palladium-catalyzed methods for the multi-site programmable functionalization of terminal olefins, allowing for the conversion of simple petrochemical feedstocks into more complex molecules like unsaturated alcohols and polyalcohols. nih.gov While not specifically detailed for this compound, these principles of selective oxidation and functionalization highlight a key area of research. nih.govsioc-journal.cn

Hydrogenation is a fundamental addition reaction for alkenes, converting them into saturated alkanes. In the case of this compound, complete hydrogenation across both double bonds yields n-hexadecane. This reaction is typically carried out with hydrogen gas (H₂) in the presence of metal catalysts such as platinum, palladium, or nickel. frontiersin.org

The primary challenge lies in achieving regio- and stereoselective hydrogenation.

Regioselectivity: This involves the selective hydrogenation of only one of the two terminal double bonds to produce 1-hexadecene. Controlling this outcome is difficult due to the similar reactivity of both alkene groups.

Stereoselectivity: Catalytic hydrogenation of alkenes on a metal surface is characteristically a syn-addition, where both hydrogen atoms add to the same face of the double bond. frontiersin.org In more complex systems, such as the biosynthesis of natural products, enzymatic reductions can perform highly regio- and stereoselective hydrogenations on poly-unsaturated chains. researchgate.net For example, studies on the synthesis of pheromones have demonstrated that using sterically hindered boranes can achieve regio- and stereoselective hydrogenation of one double bond in the presence of another. acs.org These advanced methods provide a framework for potential selective transformations of this compound.

Selective Functionalization of Alkene Moieties

Polymerization and Copolymerization Dynamics

This compound is a valuable monomer in polymer chemistry, capable of forming both linear and complex, branched architectures. Its two terminal reactive sites allow it to act as a cross-linker or a building block for linear chains. evitachem.com

A primary method for the homopolymerization of α,ω-dienes like this compound is Acyclic Diene Metathesis (ADMET). wikipedia.orgrsc.org ADMET is a step-growth condensation polymerization driven by the removal of a small, volatile molecule, which for terminal dienes is ethylene (B1197577) gas. advancedsciencenews.com

The mechanism involves an olefin metathesis catalyst, such as a Schrock (molybdenum- or tungsten-based) or Grubbs (ruthenium-based) catalyst, which reacts with a terminal double bond of the diene. This initiates a series of metathesis steps where two diene molecules are coupled, releasing one molecule of ethylene. This process repeats, extending the polymer chain. The resulting polymer from this compound would be a poly(tetradecenylene), featuring a repeating unit with an internal double bond and a 14-carbon saturated segment. The configuration of the newly formed double bonds (cis or trans) depends on the catalyst and reaction conditions. wikipedia.org ADMET is a powerful tool for creating well-defined polymer architectures from diene monomers. rsc.org

Table 1: General Properties of this compound

Property Value
Molecular Formula C₁₆H₃₀ nih.gov
Molecular Weight 222.41 g/mol nih.gov
CAS Number 21964-51-2 nih.gov
Appearance Colorless Liquid
Boiling Point 142-147 °C at 6 mmHg
Density 0.789 g/mL at 20 °C
Refractive Index 1.447 (n20/D)

Data sourced from chemical property databases where available.

This compound is effectively used as a comonomer in the synthesis of copolymers, particularly with ethylene, to introduce long-chain branches into the polymer backbone. google.com The incorporation of the diene creates a polyethylene chain with pendant vinyl groups from the unreacted double bond of the hexadecadiene (B12645532) unit. These pendant groups can then be incorporated into other growing polymer chains, creating a branched structure.

One patented method describes the copolymerization of ethylene and this compound using a bimetallic catalyst system. google.com This process is designed to produce ethylene-based polymers with significant long-chain branching, which modifies the material's rheological and mechanical properties.

Table 2: Example of Ethylene/1,15-Hexadecadiene Copolymerization Conditions

Parameter Condition
Catalyst System Bimetallic Catalyst (e.g., Catalyst 1, 3, or 4 as described in source) google.com
Comonomers Ethylene, this compound google.com
Reactor Type Batch Reactor google.com
Purpose Synthesis of long-chain branched ethylene-based polymers google.com

Data is illustrative of conditions described in patent literature. google.com

The long, flexible chain of this compound makes it a candidate for intramolecular cyclization reactions, which compete with intermolecular polymerization. During polymerization, instead of reacting with another monomer, the reactive end of a growing chain can react with the pendant double bond on the same chain.

Specifically, the 16-carbon structure of this compound is noted to have the potential to form a "rung" within a polymer structure via a proposed "Ladder Branching" mechanism. google.comgoogle.com In this scenario, after one vinyl group of the diene is incorporated into a polymer chain, the second vinyl group on the same diene unit is incorporated into a second, adjacent polymer chain growing in parallel, creating a cross-linked, ladder-like structure. This intramolecular or inter-chain cyclization is a key factor in controlling the final polymer architecture. In ADMET polymerization, intramolecular back-biting can also occur, leading to the formation of cyclic oligomers as byproducts. wikipedia.org

Design and Synthesis of Copolymers with this compound

Olefin Metathesis with this compound

Olefin metathesis is a powerful and versatile catalytic reaction that involves the redistribution of alkylidene fragments between two olefin substrates. This transformation, catalyzed by transition metal complexes, primarily those of ruthenium and molybdenum, has become an indispensable tool in synthetic organic chemistry. apexmolecular.com For a non-conjugated terminal diene like this compound, with its two reactive C=C double bonds at the chain ends, olefin metathesis opens up several strategic synthetic pathways. apexmolecular.commdpi.com

Ring-Closing Metathesis for Cyclic Compound Synthesis

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely employed for the synthesis of cyclic compounds. In the case of this compound, RCM provides a direct route to a large-ring cycloalkene, specifically cyclohexadecene, with the concurrent release of a small volatile olefin, typically ethylene. This reaction is particularly efficient when catalyzed by ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, which are known for their high functional group tolerance and stability. sigmaaldrich.com

The general transformation can be depicted as follows:

CH2=CH-(CH2)12-CH=CH2 --[Catalyst]--> cyclo-(CH2)12-CH=CH -- + CH2=CH2

The efficiency of the RCM of this compound is influenced by several factors, including the choice of catalyst, solvent, temperature, and substrate concentration. The reaction is typically carried out under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Catalyst GenerationKey FeaturesSuitability for this compound RCM
Grubbs' First-Generation Contains two phosphine (B1218219) ligands.Effective, but may require higher catalyst loadings and longer reaction times.
Grubbs' Second-Generation One phosphine ligand is replaced by an N-heterocyclic carbene (NHC).Generally more reactive and efficient, allowing for lower catalyst loadings.
Hoveyda-Grubbs Catalysts Feature a chelating isopropoxybenzylidene ligand.Exhibit enhanced stability and are often used for more challenging RCM reactions.

Cross-Metathesis with Functionalized Alkenes

Cross-metathesis (CM) involves the reaction of two different olefin partners. When this compound is subjected to CM with a functionalized alkene, it allows for the introduction of various functional groups at one or both ends of the C16 chain. The outcome of the reaction is highly dependent on the stoichiometry of the reactants and the nature of the catalyst.

For instance, the cross-metathesis of this compound with an excess of a functionalized monosubstituted alkene (R-CH=CH2) can lead to the formation of a difunctionalized C16 chain. This strategy is valuable for synthesizing long-chain molecules with terminal functionalities, which can serve as monomers for step-growth polymerization or as precursors for other complex molecules.

A notable application of cross-metathesis involving a related diene is in the context of recycling polyethylene. Polyethylene can be transformed into α,ω-divinyl-functionalized oligomers, which can then undergo further metathesis reactions. escholarship.org While not directly on this compound, these studies highlight the potential of CM to modify long-chain dienes. escholarship.org

Metathesis Polymerization for Novel Polymeric Structures

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes olefin metathesis to form high molecular weight polymers from α,ω-dienes. For this compound, ADMET polymerization leads to the formation of poly(this compound), a high-molecular-weight unsaturated polymer, and ethylene as a byproduct.

The reaction can be represented as:

n CH2=CH-(CH2)12-CH=CH2 --[Catalyst]--> -[-CH=(CH2)12-CH=]n- + (n-1) CH2=CH2

The removal of ethylene from the reaction mixture is crucial to drive the equilibrium towards the formation of the high polymer. The resulting polymer contains repeating C16 units with internal double bonds, which can be further modified, for example, through hydrogenation to produce a saturated polyethylene-like material. The properties of the resulting polymer are influenced by the stereochemistry of the double bonds (cis vs. trans), which can be controlled to some extent by the choice of the metathesis catalyst.

Oxidative Transformations and Pathways

The terminal double bonds of this compound are susceptible to a variety of oxidative transformations, providing pathways to a range of difunctionalized C16 compounds. These reactions can be achieved with high selectivity under controlled conditions.

Selective Epoxidation and Dihydroxylation of Terminal Double Bonds

The terminal alkenes of this compound can be selectively epoxidized to form 1,2-epoxy-15-hexadecene or, under exhaustive conditions, 1,2:15,16-diepoxyhexadecane. Common epoxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.

Similarly, dihydroxylation of the terminal double bonds can be accomplished to yield the corresponding vicinal diols. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions are typically used for this transformation. These reactions can be controlled to achieve either mono-dihydroxylation or di-dihydroxylation at both ends of the molecule.

Oxidative Cleavage and Degradation Studies

Oxidative cleavage of the double bonds in this compound results in the scission of the carbon-carbon double bond, leading to the formation of shorter-chain molecules with oxygen-containing functional groups. Strong oxidizing agents like ozone (followed by a reductive or oxidative workup) or hot, acidic potassium permanganate can be employed for this purpose.

For example, ozonolysis of this compound followed by an oxidative workup (e.g., with hydrogen peroxide) would yield 1,14-tetradecanedioic acid. This reaction provides a synthetic route to long-chain dicarboxylic acids.

Degradation studies of materials containing structures similar to this compound, such as polyethylene, often involve pyrolysis. At high temperatures, such as 750°C and 850°C, this compound can be a product of polyethylene decomposition. google.comgoogle.com Further thermal degradation can lead to a mixture of smaller hydrocarbons. ncsu.edu In biocatalytic systems, the P450 monooxygenase OleT can catalyze the oxidative tandem decarboxylation of dicarboxylic acids to produce terminal dienes, including this compound. lookchem.comacs.orgevitachem.com

Applications of 1,15 Hexadecadiene As a Versatile Chemical Building Block

Precursor in Fine Chemical Synthesis

The strategic placement of terminal alkenes in 1,15-hexadecadiene allows for its use in the construction of complex molecular architectures. These reactions often leverage the reactivity of the double bonds for chain extension, cyclization, or functional group introduction.

This compound is a key starting material for the synthesis of various long-chain aliphatic derivatives, particularly long-chain diols. These diols are valuable intermediates in the production of polyesters, polyurethanes, and other specialty chemicals. The conversion of the terminal alkenes to hydroxyl groups can be achieved through several synthetic routes, including hydroboration-oxidation and epoxidation followed by hydrolysis.

Long-chain diols, such as 1,16-hexadecanediol, which can be derived from this compound, are found in nature and have various biological and industrial applications. For instance, long-chain diols are components of certain lipids and have been identified in marine environments. frontiersin.org The synthesis of these and other long-chain derivatives from this compound provides a synthetic route to compounds that may otherwise be difficult to isolate from natural sources.

A practical synthetic method for producing this compound and other long-chain α,ω-diolefins involves the copper-catalyzed coupling reaction of a Grignard reagent with an allylic substrate. google.com This highlights its role as a valuable building block for various synthetic polymers and fine chemicals. google.com

Table 1: Examples of Long-Chain Aliphatic Derivatives from this compound

Derivative Name Potential Synthetic Route from this compound Key Application Areas
1,16-Hexadecanediol Hydroboration-oxidation Polyester (B1180765) synthesis, polyurethane production, plasticizers
1,15,16-Hexadecanetriol Epoxidation followed by hydrolysis Specialty lubricants, cosmetic ingredients
Hexadecanedioic acid Ozonolysis or other oxidative cleavage methods Polyamide and polyester synthesis

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are fundamental to a wide range of applications, including as surfactants, in drug delivery, and for the formation of self-assembling structures like micelles and vesicles. mdpi.commdpi.com this compound, with its long hydrophobic carbon chain, is an ideal starting material for the synthesis of certain types of amphiphiles, particularly bolaamphiphiles.

Bolaamphiphiles are a unique class of amphiphilic molecules that have hydrophilic head groups at both ends of a long hydrophobic chain. The synthesis of bolaamphiphiles often involves the modification of the terminal ends of a long-chain diene like this compound. For example, a similar diene, 1,11-dodecadiene, is used to synthesize bolaamphiphilic alkenyl phosphonic acids. evitachem.com This demonstrates the utility of α,ω-dienes in creating complex amphiphilic structures. evitachem.com The synthesis of novel bolaamphiphiles with acetylcholine (B1216132) head groups has also been reported, starting from long-chain compounds. nih.gov

The general strategy for synthesizing such molecules involves functionalizing the terminal double bonds of this compound to introduce polar head groups. This can be achieved through various chemical reactions, such as the addition of thiols followed by oxidation to sulfonic acids, or through olefincross-metathesis with a functionalized alkene. evitachem.com

Table 2: Key Steps in the Synthesis of Bolaamphiphiles from Long-Chain Dienes

Step Description Example Reagents/Conditions
1. Functionalization of terminal alkenes Introduction of a functional group that can be converted to a hydrophilic head group. Thiol-ene reaction, hydroformylation, epoxidation.
2. Conversion to hydrophilic head group Transformation of the introduced functional group into a polar moiety. Oxidation of thiols to sulfonates, hydrolysis of esters to carboxylic acids, quaternization of amines.
3. Purification Isolation of the final bolaamphiphile from reaction byproducts. Chromatography, recrystallization.

This compound can serve as a precursor for the synthesis of bioactive compounds, including macrocycles and long-chain natural products. Macrocycles, which are large ring structures, are of significant interest in drug discovery due to their ability to bind to challenging biological targets. nih.govsymeres.comrug.nlnih.gov The ring-closing metathesis (RCM) of dienes is a powerful tool for the synthesis of macrocycles, and this compound is a suitable substrate for such reactions.

Furthermore, derivatives of this compound are found in nature as part of bioactive molecules. For example, 1,3-dihydroxy-2-amino-hexadecadiene, a sphingolipid, is a naturally occurring bioactive compound. lipidbank.jp The synthesis of such compounds and their analogs can be approached using this compound as a starting material, allowing for the exploration of their structure-activity relationships. The total synthesis of various bioactive natural products often relies on the use of versatile building blocks like this compound to construct the carbon skeleton. nih.gov

Synthesis of Amphiphilic Molecules and Surfactants

Monomer for Advanced Polymeric Materials

The presence of two terminal double bonds makes this compound an excellent monomer for polymerization, particularly through acyclic diene metathesis (ADMET). wikipedia.orgadvancedsciencenews.comcaltech.edu This polymerization technique allows for the synthesis of a wide range of polymers with controlled structures and properties.

ADMET polymerization of this compound and other α,ω-dienes leads to the formation of unsaturated polymers, which can be subsequently hydrogenated to produce materials analogous to polyethylene (B3416737). wikipedia.org This method allows for the creation of precisely linear polymers, which can exhibit properties of high-performance plastics. wikipedia.org The double bonds remaining in the polymer backbone after ADMET can also be used for cross-linking, leading to the formation of elastomers with tailored properties.

The properties of the resulting polymers, such as their thermal and mechanical characteristics, can be controlled by the stereochemistry (cis/trans) of the double bonds in the polymer backbone. chemistryviews.org Recent advancements in catalyst design have enabled cis-selective ADMET polymerization, providing a pathway to new materials with unique properties. chemistryviews.org The ADMET polymerization of dienes has been used to synthesize a variety of functional polymers, including polycarbonates, polyesters, and polyethers. chemistryviews.org

Table 3: ADMET Polymerization of α,ω-Dienes for Material Synthesis

Polymer Type Monomer(s) Key Properties and Applications
Unsaturated Polyalkenamer This compound Precursor to elastomers and plastics, allows for post-polymerization modification.
Saturated Polyolefin Hydrogenated poly(this compound) Model for linear polyethylene, high-performance thermoplastic.
Functional Polyesters Co-polymerization of a diene with a diester-containing diene Biodegradable plastics, specialty elastomers.
Poly(arylene vinylene)s Divinyl-functionalized aromatic compounds Conjugated polymers for electronic applications. mdpi.com

Polymeric scaffolds are three-dimensional structures that can be used to deliver drugs, cells, or genes in a controlled manner. nih.govnih.govjddtonline.info These scaffolds are often made from biodegradable and biocompatible polymers. mdpi.com The polymers synthesized from this compound through ADMET can be designed to be biodegradable, for example, by incorporating ester or carbonate linkages into the monomer.

The versatility of ADMET allows for the synthesis of polymers with a wide range of functional groups, which can be used to attach drug molecules or to tune the degradation rate of the scaffold. caltech.edu For instance, polymers with pendant hydroxyl or carboxylic acid groups can be prepared and used for the covalent attachment of drugs. The resulting polymer-drug conjugates can then be fabricated into scaffolds for sustained drug release.

While direct polymerization of this compound for drug delivery scaffolds is an area of ongoing research, the principles of using ADMET to create functional and degradable polymers provide a clear pathway for its application in this field. nih.gov The ability to create well-defined polymer architectures is crucial for the rational design of drug delivery systems with predictable release kinetics. rsc.org

Crosslinking Agents in Polymer Networks

Crosslinking is a fundamental process in polymer chemistry where individual polymer chains are linked together by covalent or ionic bonds, forming a three-dimensional network structure. libretexts.orgspecialchem.com This structural modification significantly enhances the polymer's properties, including mechanical strength, thermal stability, and chemical resistance. specialchem.com Crosslinking agents are the molecules responsible for creating these links, transforming a potentially liquid or soft thermoplastic material into a more rigid and durable thermoset. specialchem.comorgoreview.com

This compound, a long-chain hydrocarbon with terminal double bonds at both ends (an α,ω-diene), serves as a chemical intermediate for the synthesis of polymers. chemeo.comchemeo.comnist.gov Its structure makes it suitable for use as a crosslinking agent. During polymerization, one of the terminal double bonds can be incorporated into a growing polymer chain, leaving the second double bond at the other end of its 16-carbon chain available for further reactions. justia.com This pendant double bond can then react to form a bridge with another polymer chain, creating a crosslink.

The use of straight-chain α,ω-dienes with at least eight carbon atoms, such as this compound, is noted in radical-initiated polymerization to increase the unsaturation of the resulting polymer, which can then be used for cross-linking. justia.com The incorporation of such dienes can be used to produce essentially gel-free crystalline copolymers with unsaturation. google.com The resulting cross-linked polymers exhibit increased molecular mass and improved shear stability. researchgate.net The formation of these networks restricts the movement of individual polymer chains, which can turn a liquid polymer into a solid or gel and impart greater elasticity and strength to the final material. libretexts.org

Role in Natural Product Chemistry

This compound has been identified as a volatile organic compound in the essential oils and extracts of various plants. The primary method for its identification and quantification is gas chromatography-mass spectrometry (GC-MS), which separates the volatile components of an extract and provides detailed information on their molecular structure. actascientific.com

The compound has been detected in the ethanolic stem bark extract of Anogeissus leiocarpus, a plant used in traditional medicine in Nigeria. actascientific.comresearchgate.netscite.aiamazonaws.com In a GC-MS analysis of this extract, this compound was identified as one of several dozen phytochemical constituents. actascientific.com Similarly, it was characterized in the essential oil from the roots of Dorema ammoniacum, an Iranian medicinal plant, where it was among the dominant oxygenated non-terpene compounds. Studies on a native Chinese chili pepper, Capsicum frutescens var, also identified this compound, noting its presence changed with the ripening stage of the pepper. oup.com It has also been found in the seed oil of Camellia oleifera from certain geographic locations. nih.gov

Table 1: Identification of this compound in Various Plant Species

Plant Species Plant Part Used Extraction/Analysis Method
Anogeissus leiocarpus Stem Bark Ethanolic Extraction / GC-MS
Dorema ammoniacum Roots Essential Oil Hydrodistillation / GC-MS
Capsicum frutescens var Fruit (Pepper) Simultaneous Distillation Extraction / GC-MS

In nature, terminal dienes like this compound are products of fatty acid metabolism. nih.gov A key pathway involves the enzymatic oxidative tandem decarboxylation of dicarboxylic acids. evitachem.comnais.net.cn This biocatalytic process is notably performed by a specific class of enzymes known as P450 monooxygenases, particularly OleT. researchgate.netnih.govresearchgate.net

The biosynthesis is a sequential cascade reaction. evitachem.com It begins with a long-chain dicarboxylic acid (C7–C18). evitachem.com The OleT enzyme first catalyzes the decarboxylation of one of the terminal carboxyl groups, converting the dicarboxylic acid into an intermediate ω-alkenoic acid (a fatty acid with a terminal double bond). evitachem.com Subsequently, the enzyme acts on the second carboxyl group, removing it to form the final terminal diene product, which is two carbons shorter than the starting dicarboxylic acid. evitachem.com For example, this compound (a C16 diene) is produced from its corresponding C18 dicarboxylic acid precursor. evitachem.com

This enzymatic system represents a "green" route for producing terminal dienes from renewable dicarboxylic acid sources under mild conditions. researchgate.net The discovery of this pathway, distinct from other hydrocarbon biosynthesis routes like the decarbonylation of fatty aldehydes, has added to the known catalytic functions of the versatile cytochrome P450 enzyme family. nih.govgsartor.org This process is of significant interest as it offers a potential biocatalytic platform for synthesizing valuable commodity chemicals from biological precursors. nih.gov

Analytical Methodologies for the Characterization and Quantification of 1,15 Hexadecadiene

The precise identification and measurement of 1,15-hexadecadiene in various matrices rely on sophisticated analytical techniques capable of providing both qualitative and quantitative data. The selection of a specific methodology is contingent upon the sample matrix, the concentration of the analyte, and the research objective, whether it be structural confirmation, trace-level detection, or quantification in complex mixtures. The primary methods employed include Gas Chromatography-Mass Spectrometry (GC-MS), Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Computational Chemistry and Theoretical Modeling of 1,15 Hexadecadiene Systems

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kotohiro-nomura.comutl.pt It is a valuable tool for predicting the reactivity and selectivity of chemical reactions. mdpi.comresearchgate.net For a molecule like 1,15-hexadecadiene, DFT can elucidate how the terminal double bonds influence its chemical behavior.

Elucidating Reaction Mechanisms of Diene Transformations

The terminal double bonds of this compound are the primary sites of chemical reactivity. DFT studies on similar diene systems, such as those involved in acyclic diene metathesis (ADMET) polymerization, provide insight into potential transformations. ADMET is a powerful method for synthesizing polymers from α,ω-dienes. researchgate.netrsc.org The mechanism involves the reaction of the diene with a metal alkylidene catalyst, typically based on ruthenium or molybdenum. acs.org

DFT calculations can model the energy profiles of these catalytic cycles, identifying the transition states and intermediates. For this compound, this would involve the formation of a metallacyclobutane intermediate, followed by cycloreversion to elongate the polymer chain and release ethylene (B1197577) as a byproduct. The calculations would help in understanding the catalyst's role in lowering the activation energy for this process.

Another significant transformation for α,ω-dienes is catalytic decarbonylation of dicarboxylic acids, which can be a route to synthesizing these dienes. mdpi.com For instance, a sequential enzymatic cascade has been described for converting dicarboxylic acids into terminal dienes, where this compound was one of the products isolated. uni-graz.atacs.orgresearchgate.netacs.orgacs.org DFT studies can be employed to understand the mechanism of such enzymatic reactions, including the role of the active site in substrate binding and conversion. acs.org

Catalytic Site Interactions and Electronic Structure Analysis

The interaction between this compound and a catalyst is governed by the electronic structures of both species. DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the diene and the catalyst to predict their reactivity. The HOMO of the diene, localized on the π-bonds, would interact with the LUMO of an electrophilic catalyst, while the LUMO of the diene would interact with the HOMO of a nucleophilic catalyst.

In the context of polymerization, computational studies have been used to understand how diene length and catalyst structure affect the reaction. For example, in certain polymerization reactions using bimetallic catalysts, it is presumed that α,ω-dienes like this compound can form rungs between two polymer chains. google.comgoogle.com The distance between the terminal carbons of this compound is estimated to be around 18.5 Å, a critical parameter for such "Ladder Branching" mechanisms that can be verified with computational models. google.com

DFT analysis can also provide information on charge distribution and electrostatic potential, which are crucial for understanding intermolecular interactions. These calculations can help in designing catalysts with improved activity and selectivity for transformations involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. researchgate.net For a long, flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape. The molecule is not a rigid structure but can adopt a multitude of shapes due to rotation around its single bonds.

MD simulations on long-chain alkanes, such as hexadecane (B31444) (the saturated analogue of this compound), have been performed to study their behavior in various environments. aip.orgacs.org These studies show that long chains can exist in various states of disorder and have complex dynamics. scilit.com The presence of terminal double bonds in this compound would introduce some rigidity at the ends of the chain but the central C12 alkyl chain would remain highly flexible.

A typical MD simulation would model the molecule using a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's conformational changes. From these trajectories, one can analyze properties such as the end-to-end distance, radius of gyration, and the distribution of dihedral angles to characterize the molecule's shape and flexibility.

Table 1: Representative Conformational Data for Long-Chain Hydrocarbons from MD Simulations This table is illustrative and based on general findings for long-chain alkanes, as specific data for this compound is not readily available.

Property Description Typical Finding for Long Chains Relevance to this compound
End-to-End Distance The distance between the first and last carbon atom. Fluctuates significantly, indicating a flexible coil-like structure in solution. Expected to show similar flexibility, with the terminal vinyl groups influencing the average distance.
Radius of Gyration A measure of the molecule's overall size. Varies with chain length and solvent conditions. Provides a metric for the compactness of the various conformations.
Dihedral Angle Distribution The distribution of torsion angles along the carbon backbone. Shows a preference for anti (trans) conformations over gauche conformations. The long methylene (B1212753) chain is expected to exhibit this preference, leading to locally extended segments.

Quantitative Structure-Activity Relationship (QSAR) Studies for Diene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. unizar.es While no specific QSAR studies on this compound were found, the methodology is applicable to its derivatives.

Should a series of derivatives of this compound be synthesized and tested for a specific activity (e.g., as monomers in polymer synthesis, as plasticizers, or for any biological activity), a QSAR model could be developed. The first step would be to calculate a set of molecular descriptors for each derivative. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Class Example Descriptors Description
Constitutional Molecular Weight, Number of double bonds Based on the molecular formula.
Topological Wiener index, Randić index Describe the atomic connectivity in the molecule.
Geometrical Molecular surface area, Molecular volume Describe the 3D shape and size of the molecule.
Electrostatic Dipole moment, Partial charges on atoms Describe the charge distribution.
Quantum-Chemical HOMO/LUMO energies, Hardness Derived from quantum mechanical calculations (e.g., DFT).

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired properties. For example, QSAR models have been developed for various diene derivatives to predict their binding affinity to specific proteins or their performance as materials. uni-graz.at

Future Research Directions and Translational Perspectives

Development of Sustainable and Green Chemistry Approaches for 1,15-Hexadecadiene Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, the use of renewable resources, and the reduction of hazardous substances. numberanalytics.comjocpr.comijbpas.com The development of sustainable production routes for this compound is a critical area of ongoing and future research.

Current research efforts are aimed at moving away from traditional synthetic methods that may rely on harsh conditions or environmentally challenging reagents. A promising green route involves the biocatalytic oxidative tandem decarboxylation of renewable C18 dicarboxylic acids. acs.org Specifically, the P450 monooxygenase OleT has demonstrated the ability to catalyze the conversion of these dicarboxylic acids into terminal dienes, including the successful isolation of this compound. acs.org This approach represents a short and environmentally benign pathway from renewable feedstocks. acs.org

Future research will likely focus on optimizing such biocatalytic processes and exploring other renewable starting materials. The core principles of green chemistry provide a framework for these developments. numberanalytics.comacs.org Key strategies include designing syntheses with maximum atom economy, where most of the atoms from the reactants are incorporated into the final product, and utilizing safer solvents like water or supercritical CO2 to minimize environmental impact. jocpr.comacs.org

Table 1: Comparison of Synthetic Approaches for α,ω-Diene Production

Feature Traditional Synthesis (e.g., Grignard Coupling) Green Chemistry Approach (e.g., Biocatalysis)
Feedstock Often petrochemical-based (e.g., 8-Bromo-1-octene) lookchem.com Renewable (e.g., Dicarboxylic Acids) acs.org
Key Reagents Magnesium, organohalides lookchem.com Enzymes (e.g., P450 monooxygenase) acs.org
Solvents Organic solvents (e.g., Tetrahydrofuran) lookchem.com Aqueous media rsc.org
Byproducts Stoichiometric inorganic salts Water, CO2 acs.org
Reaction Conditions Often requires inert atmosphere, specific temperatures lookchem.com Typically mild, physiological conditions
Sustainability Lower, relies on depleting resources Higher, potential for carbon neutrality mdpi.com

Rational Design of Highly Selective Catalysts for Diene Functionalization

The two terminal double bonds of this compound offer versatile handles for a wide range of chemical transformations. However, achieving high selectivity (chemo-, regio-, and stereoselectivity) is a significant challenge. The rational design of catalysts is paramount to unlocking the synthetic potential of this diene. rsc.orgrsc.org

Transition metal catalysis has been a cornerstone for diene functionalization. nih.govsnnu.edu.cn Future research will focus on the design of advanced catalysts that can selectively functionalize one or both double bonds. This involves a deep understanding of reaction mechanisms to create catalysts with tailored electronic and steric properties. rsc.orgnih.gov

For instance, copper-catalyzed systems have shown high selectivity in the reductive functionalization and hydroboration of 1,3-dienes, which provides a model for developing catalysts for non-conjugated dienes like this compound. snnu.edu.cnrsc.orgacs.org The use of chiral ligands, such as phosphanamines, allows for the preparation of highly functionalized, enantioenriched products. snnu.edu.cn Similarly, nickel-catalyzed hydroalkylation offers an atom-economical approach to forming new C-C bonds. nih.gov The rational design of these catalysts, potentially guided by computational modeling, will enable precise control over the reaction outcomes. nih.govnih.gov

Table 2: Selected Catalytic Systems for Diene Functionalization and Future Targets

Catalyst System Reaction Type Key Features & Research Directions
Copper (Cu) with Chiral Ligands Hydroboration, Reductive Functionalization High chemo-, regio-, and enantioselectivity. snnu.edu.cnrsc.orgacs.org Future work will adapt these systems for selective mono- or di-functionalization of long-chain α,ω-dienes.
Nickel (Ni) with NHC Ligands Hydroalkylation Atom-economical C-C bond formation. nih.gov Design of ligands to control selectivity at the termini of this compound is a key goal.
Palladium (Pd) with Quinoline-Pyridone Ligands Dehydrogenation Can create conjugated dienes from aliphatic acids. snnu.edu.cn Could be explored for post-polymerization modification.
Zirconium (Zr) Catalysts Hydroaminoalkylation Provides selective access to linear homoallylic amines, switching from traditional branched selectivity. researchgate.net Application to this compound could yield novel diamines.

Exploration of Bio-Inspired Synthetic Routes and Biocatalytic Systems

Nature offers a vast toolbox of enzymes that perform highly selective chemical transformations under mild conditions. researchgate.net Bio-inspired and biocatalytic approaches for both the synthesis and functionalization of this compound are a burgeoning field of research.

As mentioned, enzymes like the P450 monooxygenase OleT are already being used for the synthesis of this compound from renewable dicarboxylic acids. acs.org Another promising avenue is the engineering of enzymes and whole-cell biocatalysts for enhanced efficiency and substrate scope. nih.gov For example, research on the UndB enzyme, which produces 1-alkenes from fatty acids, has shown that creating a chimeric enzyme by fusing it with catalase can dramatically improve its stability and turnover number. nih.gov Similar protein engineering strategies could be applied to enzymes relevant to diene synthesis.

Furthermore, the vast repertoire of biocatalytic reactions for functionalizing alkenes can be adapted for this compound. researchgate.net This includes:

Hydratases for the selective addition of water to a double bond.

Ene-reductases for selective reduction. researchgate.net

Transaminases , often used in cascades with other enzymes, for the synthesis of chiral amines. rsc.org

Nonheme iron enzymes , which have been engineered to perform novel reactions like alkene trifluoromethyl azidation. chemrxiv.org

Developing biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represents a highly efficient and sustainable strategy for converting this compound into complex, high-value molecules. rsc.orgeuropa.eu

Table 3: Potential Biocatalytic Systems for this compound Synthesis and Functionalization

Enzyme/System Reaction Potential Application for this compound
P450 Monooxygenase (OleT) Oxidative Decarboxylation Direct synthesis from renewable C18 dicarboxylic acids. acs.org
Engineered Alkene-Producing Enzymes Decarboxylation/Dehydrogenation (By analogy) Engineering fatty acid-modifying enzymes for diene production. nih.gov
Hydratase/ADH/Transaminase Cascade Asymmetric Hydroamination Selective conversion of one or both vinyl groups into chiral primary amines. rsc.org
Engineered Nonheme Iron Enzymes Alkene Difunctionalization Introduction of novel functionalities (e.g., fluoroalkyl groups) at the terminal positions. chemrxiv.org

Integration of this compound into Novel Functional Materials and Smart Polymers

This compound is a valuable monomer for polymer synthesis, particularly through acyclic diene metathesis (ADMET) polymerization. This process can produce polyethylene-like materials with precisely spaced functionalities or cross-linking points. Its identification as a pyrolysis product of polyethylene (B3416737) underscores this structural relationship. osti.govtum.de

The future lies in using this compound to create advanced polymers with tailored properties. The terminal double bonds can be retained in the polymer backbone, serving as reactive sites for post-polymerization modification or cross-linking. This allows for the creation of:

Thermosetting Resins: Cross-linking the residual double bonds can produce materials with high structural strength and thermal stability. sigmaaldrich.com

Functionalized Polyolefins: The double bonds can be converted into other functional groups (e.g., alcohols, amines, epoxides), imparting new properties like hydrophilicity, adhesion, or chemical reactivity to a polyethylene-like backbone.

A particularly exciting direction is the development of "smart polymers." These are materials designed to undergo significant, reversible changes in response to external stimuli such as temperature, pH, or light. researchgate.nete3s-conferences.org By incorporating this compound into copolymers with stimuli-responsive monomers, it is possible to create materials where a stimulus could, for example, trigger a cross-linking reaction via the diene units, thereby changing the material's mechanical properties on demand. Such materials have potential applications in biomedical devices, sensors, and self-healing composites. researchgate.nete3s-conferences.org

Table 4: Potential Applications of this compound in Polymer Science

Polymer Type Synthesis Method Key Feature Potential Application
Polyethylene-like Material ADMET Polymerization Linear thermoplastic with defined structure. Specialty packaging, high-performance fibers.
Cross-linked Thermoset ADMET followed by Curing High strength, chemical resistance. Structural composites, coatings. sigmaaldrich.com
Functional Copolymers Co-polymerization Introduction of specific chemical groups. Adhesives, compatibilizers, printable materials.
Smart Polymer Composites Co-polymerization with Stimuli-Responsive Monomers Responsive to environmental changes (e.g., temperature, pH). researchgate.net Self-healing materials, drug delivery systems, actuators. e3s-conferences.org

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

To effectively develop and optimize the complex catalytic and polymerization reactions involving this compound, advanced analytical methods are essential. Real-time, in-situ monitoring provides invaluable mechanistic insight that is not available from offline analysis of the final product. acs.org

Future research will increasingly rely on a suite of spectroscopic techniques to profile these reactions as they occur:

NMR Spectroscopy: ¹H and ¹³C NMR can be used in-situ to track the consumption of the vinyl groups of this compound and the appearance of new signals corresponding to the product or polymer, providing kinetic data. researchgate.net

FT-IR and Raman Spectroscopy: These techniques are powerful for monitoring changes in vibrational modes, such as the disappearance of the C=C stretch, and can often be implemented using fiber-optic probes directly in the reaction vessel.

UV-Vis Spectroscopy: While this compound itself does not absorb strongly in the UV-Vis range, this technique becomes very useful if the reaction involves the formation or consumption of conjugated systems or chromophores. libretexts.orglibretexts.org

Fluorescence Spectroscopy: In polymerization, polymer-tethered fluorescent probes can be used to monitor the evolution of nanostructures and changes in the local environment, such as hydrophobicity, during processes like polymerization-induced self-assembly (PISA). rsc.org

Mass Spectrometry: Techniques like Thermal Extraction-Desorption Gas Chromatography-Mass Spectrometry (TED-GC-MS) are used to analyze polymer decomposition products, which can provide information about the original polymer structure. osti.govtum.de

The integration of these advanced, real-time monitoring techniques will accelerate the rational design of catalysts and polymerization processes by providing a deeper understanding of reaction kinetics, intermediates, and mechanisms. acs.orgnumberanalytics.com

Table 5: Spectroscopic Techniques for Reaction Monitoring of this compound

Technique Information Provided Application Example
In-Situ NMR Quantitative consumption of reactants and formation of products. researchgate.net Monitoring the rate of a selective mono-functionalization reaction.
In-Situ FT-IR/Raman Real-time tracking of functional group changes (e.g., C=C, C-O). Observing the kinetics of ADMET polymerization.
UV-Vis Spectroscopy Monitoring of conjugated systems or chromophores. libretexts.org Following a reaction that converts the diene into a conjugated polyene.
Fluorescence Probes Probing changes in the microenvironment of a polymer. rsc.org Monitoring self-assembly during the synthesis of block copolymers from this compound.
TED-GC-MS Identification of structural fragments. osti.govtum.de Characterizing the structure of a complex polymer or composite material containing this compound units.

Q & A

Basic: How is the molecular structure of 1,15-Hexadecadiene confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy identifies proton environments and double-bond positions.
  • Mass spectrometry (MS) validates molecular weight (222.41 g/mol) and fragmentation patterns.
  • Infrared (IR) spectroscopy confirms C-H stretching modes in alkenes.
    Cross-reference with NIST Standard Reference Data for validation .

Basic: What safety protocols are essential for handling this compound?

  • GHS Hazard Codes : H226 (flammable liquid).
  • Preventive Measures : Store in inert containers away from ignition sources; use anti-static equipment.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
    Refer to safety data sheets for spill management and emergency procedures .

Advanced: How can isomerization pathways of this compound be analyzed?

  • Gas Chromatography-Mass Spectrometry (GC-MS) separates and identifies isomers (e.g., (4Z,6Z)-4,6-Hexadecadiene).
  • Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability of isomers.
  • Kinetic Studies : Monitor isomerization under controlled temperatures using UV-Vis spectroscopy .

Basic: What key physical properties define this compound?

  • Density : 0.789 g/mL at 20°C.
  • Boiling Point : 142–147°C at 6 mmHg.
  • Refractive Index : 1.447 (n20/D).
  • Melting Point : −14 to −12°C.
    These parameters are critical for solvent compatibility and reaction design .

Advanced: What methodologies characterize degradation products of this compound under thermal stress?

  • Pyrolysis-GC-MS : Identifies volatile degradation products (e.g., aldehydes, ketones).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies non-volatile residues.
  • Reaction Mechanism Studies : Isotopic labeling tracks carbon pathways in degradation .

Basic: What are standard laboratory synthesis routes for this compound?

  • Wittig Reaction : Combines aldehydes with ylides to form double bonds.
  • Catalytic Dehydrogenation : Removes hydrogen from hexadecane using Pt/C catalysts.
  • Quality Control : Verify purity via GC retention time matching and NMR .

Advanced: How does computational chemistry predict reactivity in this compound?

  • Molecular Dynamics (MD) Simulations : Model interactions with electrophiles or radicals.
  • Reaction Pathway Analysis : Transition state calculations (e.g., for Diels-Alder reactions) using Gaussian software.
  • Electrostatic Potential Maps : Highlight electron-deficient regions for nucleophilic attack .

Basic: How should researchers resolve discrepancies in reported physical properties?

  • Cross-Validation : Compare data from NIST, peer-reviewed journals, and experimental replication.
  • Standardized Measurements : Use calibrated instruments (e.g., digital densitometers) under controlled conditions.
  • Statistical Analysis : Apply error margins to assess data reliability .

Advanced: What experimental designs optimize catalytic hydrogenation of this compound?

  • Catalyst Screening : Test Pd, Ni, or Ru catalysts under varying H₂ pressures.
  • In Situ Monitoring : Use FTIR to track C=C bond reduction.
  • Kinetic Profiling : Measure activation energy via Arrhenius plots .

Basic: Which analytical techniques ensure purity assessment of this compound?

  • GC with Flame Ionization Detection (FID) : Quantify impurities ≥0.1%.
  • Elemental Analysis : Confirm C:H ratios (theoretical: 86.4% C, 13.6% H).
  • Melting Point Depression Tests : Detect eutectic mixtures .

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